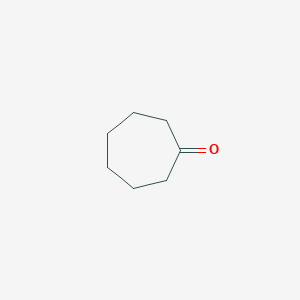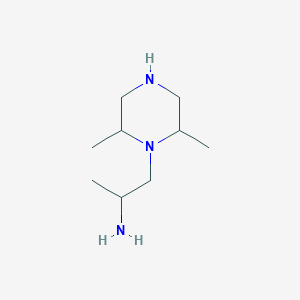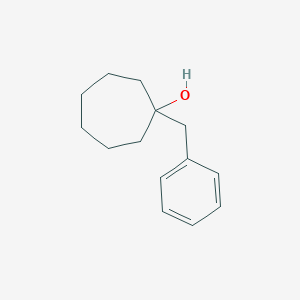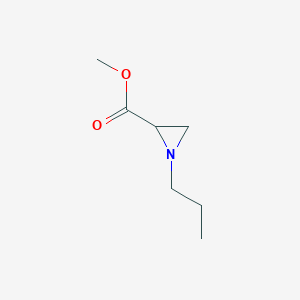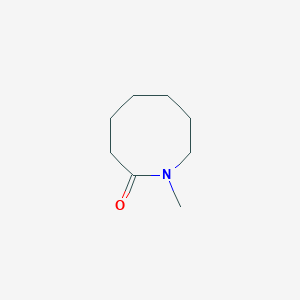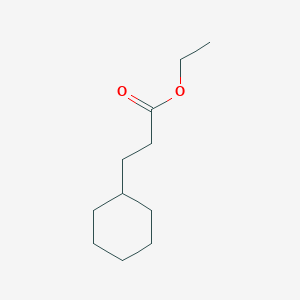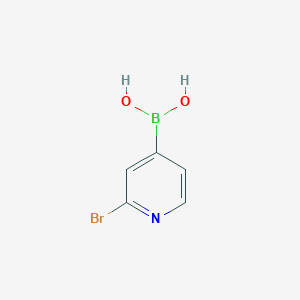
2-Bromopyridine-4-boronic acid
Vue d'ensemble
Description
2-Bromopyridine-4-boronic acid is a chemical compound with the empirical formula C5H5BBrNO2 . It is a solid substance and is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular formula of 2-Bromopyridine-4-boronic acid is C5H5BBrNO2 . The InChI Key is DFIKFQMGZNTFLI-UHFFFAOYSA-N .Chemical Reactions Analysis
Organoboron compounds, such as 2-Bromopyridine-4-boronic acid, are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
2-Bromopyridine-4-boronic acid serves as a valuable building block in the formation of C−N bonds through Suzuki–Miyaura (SM) cross-coupling reactions. This reaction, catalyzed by transition metals (often palladium), allows for the construction of complex organic molecules by coupling aryl or heteroaryl halides with boronic acids. The mild reaction conditions and functional group tolerance make SM cross-coupling a versatile tool in synthetic chemistry .
Boron Reagents in Organic Synthesis
As a boronic acid derivative, 2-Bromopyridine-4-boronic acid contributes to the toolbox of boron reagents used in organic synthesis. These reagents participate in various transformations, including Suzuki–Miyaura coupling, Sonogashira coupling, and Buchwald–Hartwig amination. Researchers appreciate their stability, ease of preparation, and compatibility with functional groups .
Mécanisme D'action
Target of Action
The primary target of 2-Bromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, 2-Bromopyridine-4-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of 2-Bromopyridine-4-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of chemically differentiated fragments .
Action Environment
The action of 2-Bromopyridine-4-boronic acid is influenced by environmental factors such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure . These conditions can affect the selectivity and the rate of the SM cross-coupling reactions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-bromopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKFQMGZNTFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476679 | |
| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-4-boronic acid | |
CAS RN |
458532-94-0 | |
| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



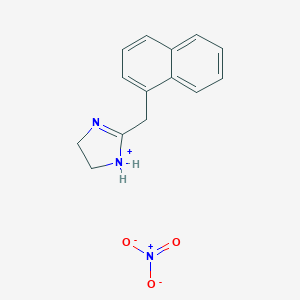
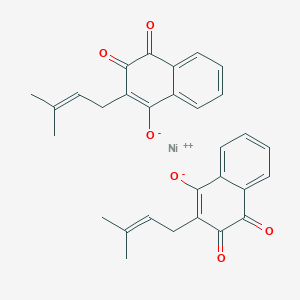
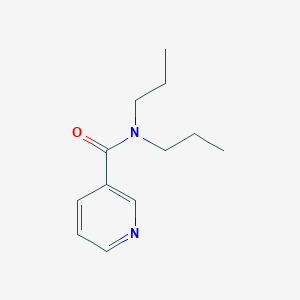
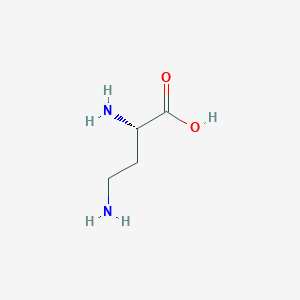
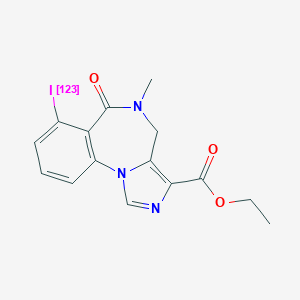
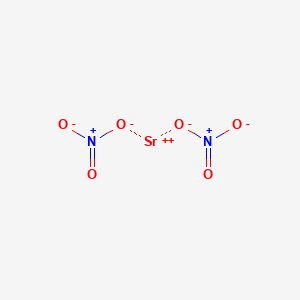

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
